molecular formula C8H18N2O3S B7865421 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide

2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide

Cat. No.: B7865421
M. Wt: 222.31 g/mol
InChI Key: ODQAGUFXTZQBLG-UHFFFAOYSA-N
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Description

2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide ( 1248743-21-6) is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C8H18N2O3S and a molecular weight of 222.31 g/mol, this compound features a sulfonamide functional group linked to a 2-aminoethane chain and a tetrahydropyran (oxane) methyl group . The sulfonamide group is a pivotal pharmacophore found in a wide range of therapeutic agents, known for its role as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS) in folate synthesis . Beyond their established antibacterial properties, sulfonamide-based compounds are extensively investigated for diverse applications, including their use as anticonvulsants, diuretics, and anti-inflammatory agents . The presence of the tetrahydropyran ring in its structure adds complexity and can influence the molecule's pharmacokinetic properties, such as metabolic stability and solubility, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is a key building block for developing and screening novel bioactive molecules in a controlled laboratory environment. It is supplied with cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(oxan-2-ylmethyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c9-4-6-14(11,12)10-7-8-3-1-2-5-13-8/h8,10H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQAGUFXTZQBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CNS(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide

The principal approach to synthesizing this compound involves the coupling of two key precursors: a derivative of 2-aminoethane-1-sulfonyl chloride and (oxan-2-yl)methanamine. The strategies to achieve this synthesis are multifaceted, encompassing the careful preparation of these precursors and their subsequent reaction under controlled conditions.

Precursor Synthesis and Functionalization Approaches

The synthesis of the target compound necessitates the preparation of two primary building blocks. The first is a suitably protected 2-aminoethane-1-sulfonyl chloride. A common strategy involves the use of a protecting group for the amino functionality to prevent unwanted side reactions. For instance, the amino group can be protected as a phthalimide or a carbamate, which can be deprotected in a later step.

The second precursor is (oxan-2-yl)methanamine. This can be synthesized from commercially available starting materials such as 2-(hydroxymethyl)oxane through a series of functional group transformations, including conversion of the alcohol to a leaving group followed by nucleophilic substitution with an amine source.

A variety of functionalization approaches can be employed to modify these precursors, allowing for the synthesis of a diverse library of analogs. These modifications can include the introduction of substituents on the oxane ring or alterations to the ethane (B1197151) backbone of the sulfonyl chloride.

Sulfonylation Reactions in Target Compound Formation

The key step in the synthesis of this compound is the sulfonylation reaction. This typically involves the reaction of the protected 2-aminoethane-1-sulfonyl chloride with (oxan-2-yl)methanamine in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. researchgate.net

The reaction conditions for sulfonylation can be optimized to maximize the yield and purity of the product. Factors such as solvent, temperature, and reaction time play a crucial role. A typical procedure would involve dissolving the amine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, followed by the slow addition of the sulfonyl chloride at a reduced temperature to control the exothermic nature of the reaction.

Entry Amine Precursor Sulfonyl Chloride Precursor Base Solvent Yield (%)
1(Oxan-2-yl)methanamineN-Phthaloyl-2-aminoethane-1-sulfonyl chlorideTriethylamineDichloromethane85
2(Oxan-2-yl)methanamineN-Boc-2-aminoethane-1-sulfonyl chloridePyridineTetrahydrofuran82
3(4-Methyl-oxan-2-yl)methanamineN-Phthaloyl-2-aminoethane-1-sulfonyl chlorideTriethylamineDichloromethane88
4(Oxan-2-yl)methanamineN-Phthaloyl-2-aminoethane-1-sulfonyl chlorideDiisopropylethylamineAcetonitrile80

This table presents hypothetical data for illustrative purposes.

Amine Alkylation and Condensation Reactions

An alternative synthetic route involves the alkylation of a primary sulfonamide with a suitable alkylating agent. nih.govdnu.dp.ua For the synthesis of the target compound, this would entail reacting 2-aminoethane-1-sulfonamide with a derivative of 2-(halomethyl)oxane. This reaction is typically carried out in the presence of a base to deprotonate the sulfonamide, rendering it nucleophilic. libretexts.org

Condensation reactions can also be employed, for instance, through a reductive amination pathway. This would involve the reaction of 2-aminoethane-1-sulfonamide with oxane-2-carbaldehyde in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. This method offers a direct approach to forming the desired C-N bond.

Advanced Synthetic Techniques for Sulfonamide Derivatives

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of sulfonamide derivatives, including this compound. These methods often focus on improving efficiency, diversity, and sustainability.

Multi-component Reactions in Analog Synthesis

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular diversity. rsc.orgacs.org In the context of sulfonamide synthesis, an MCR could potentially combine three or more starting materials in a single step to produce complex sulfonamide derivatives. For example, a reaction could be designed that incorporates the sulfonyl donor, the amine, and a third component to introduce further functionalization on the molecule. researchgate.net This approach is highly atom-economical and can significantly reduce the number of synthetic steps required to access a library of analogs. researchgate.net

Reaction Type Component 1 Component 2 Component 3 Product
Ugi-type ReactionIsocyanideAldehydeAmineα-Acylamino Sulfonamide
Passerini-type ReactionIsocyanideCarboxylic AcidSulfonyl Imineα-Acyloxy Sulfonamide
Mannich-type ReactionAldehydeAmineSulfonamideβ-Sulfonamido Carbonyl

This table illustrates potential multi-component reactions for the synthesis of sulfonamide derivatives.

Green Chemistry Principles in Sulfonamide Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. rsc.orgtandfonline.com In the production of sulfonamides, several green chemistry approaches can be adopted.

One key principle is the use of environmentally benign solvents. Water has been explored as a solvent for sulfonamide synthesis, offering a safe and inexpensive alternative to volatile organic compounds. rsc.org Another approach is the use of catalytic methods to reduce waste and improve energy efficiency. For instance, the development of catalysts for direct C-H amination could provide a more atom-economical route to sulfonamides. acs.org Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, present a promising green alternative for sulfonamide synthesis. rsc.org These solvent-free conditions can lead to higher yields, shorter reaction times, and easier product purification. researchgate.net

Derivatization Strategies for Structural Modification

The structure of this compound offers several sites for derivatization to modify its physicochemical properties. The primary amino group is a key site for modification. Acylation with various acyl chlorides or anhydrides would yield a series of N-acyl derivatives. Reductive amination with aldehydes or ketones could introduce a wide range of substituents on the amino group.

Furthermore, the sulfonamide nitrogen, while already substituted, could potentially undergo further alkylation under specific conditions, although this is generally less facile than the initial alkylation of a primary sulfonamide.

Derivatization can also be achieved by modifying the oxane ring, for instance, through ring-opening reactions or substitution at other positions on the ring, depending on the reaction conditions and the presence of activating groups.

The following table outlines potential derivatization reactions for this compound.

Reaction TypeReagentFunctional Group TargetedPotential Product Class
AcylationAcetyl chloridePrimary amino groupN-acetylated sulfonamide
Reductive AminationBenzaldehyde, NaBH₃CNPrimary amino groupN-benzylated sulfonamide
SulfonylationDansyl chloridePrimary amino groupN-dansylated sulfonamide
Michael AdditionMethyl acrylatePrimary amino groupN-substituted β-amino ester

Reaction Mechanism Elucidation in Synthetic Pathways

The mechanism of N-alkylation of sulfonamides is crucial for optimizing reaction conditions and is an area of active research. In the context of the borrowing hydrogen methodology for the synthesis of this compound from a protected taurinamide and oxan-2-ylmethanol, the reaction proceeds through several key steps. organic-chemistry.org

Initially, the transition metal catalyst facilitates the dehydrogenation of oxan-2-ylmethanol to form the corresponding aldehyde, oxan-2-carbaldehyde. organic-chemistry.orgionike.com The catalyst temporarily holds the hydrogen atoms. The aldehyde then undergoes condensation with the protected taurinamide to form an N-sulfonylimine intermediate. organic-chemistry.org In the final step, the "borrowed" hydrogen atoms are transferred from the catalyst to the imine, reducing it to the final N-alkylated sulfonamide product. ionike.com The catalyst is regenerated in this process, allowing it to participate in further catalytic cycles.

For N-alkylation using alkyl halides, the mechanism is a more straightforward nucleophilic substitution (S(_N)2) reaction, where the nitrogen atom of the sulfonamide acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in determining the chemical structure of a compound. Techniques such as NMR, IR, and mass spectrometry each provide unique information that, when combined, can lead to the unambiguous elucidation of a molecule's atomic arrangement and connectivity.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide, ¹H and ¹³C NMR spectra would be essential for confirming its structure. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethane (B1197151) backbone, the oxane ring, and the amino and sulfonamide groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide detailed information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment, confirming the carbon framework of the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and the sulfonamide, the S=O stretches of the sulfonamide group, C-N stretches, C-O-C stretches of the oxane ring, and C-H stretches of the aliphatic portions. The presence and position of these bands would provide strong evidence for the proposed structure.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would either confirm or refute the proposed molecular formula (C₇H₁₆N₂O₃S). The fragmentation pattern observed in the mass spectrum would also provide valuable information about the different structural components of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Ion

Analytical Method Development for Purity and Identity Assessment

To ensure the purity and confirm the identity of a chemical compound, various analytical methods are developed. For this compound, these methods would likely include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). An HPLC method would be developed to separate the compound from any impurities, and its retention time would serve as an identifying characteristic. The purity of the compound could be assessed by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies of 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Ligand-Protein Interaction Analysis

While no specific ligand-protein interaction studies for this compound have been documented, research on other sulfonamide-containing compounds reveals common interaction patterns. These typically involve hydrogen bonding via the sulfonamide's -SO2NH- group with amino acid residues in the protein's active site. The amino group and the oxane ring's oxygen atom in the target compound could also participate in forming hydrogen bonds, enhancing binding affinity. For instance, studies on benzenesulfonamide (B165840) derivatives have shown that these interactions are crucial for their inhibitory activity against various enzymes.

Binding Affinity Predictions and Mechanistic Hypotheses

The binding affinity, often quantified by the binding energy (in kcal/mol), indicates the strength of the interaction between a ligand and its target protein. For novel sulfonamides, binding affinities are computationally predicted to identify promising drug candidates. For this compound, it would be hypothesized that its binding mechanism to a target protein would involve a combination of hydrogen bonding and hydrophobic interactions, with the oxane and ethylamine (B1201723) moieties contributing to the latter. A lower binding energy would suggest a more stable ligand-protein complex.

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Derivative ACarbonic Anhydrase II-7.5His94, His96, Thr199
Hypothetical Derivative BDihydropteroate (B1496061) Synthase-8.2Arg257, Lys221

This table presents hypothetical data for illustrative purposes, as specific studies on this compound are not available.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are pivotal in understanding its reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For sulfonamides, the HOMO is typically located on the electron-rich aromatic or heterocyclic rings, while the LUMO is often associated with the electron-withdrawing sulfonamide group. In the case of this compound, the amino and oxane groups would also influence the electron distribution and, consequently, the HOMO and LUMO energies.

ParameterPredicted Value (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap5.6

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Energetic Stability

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule. For a flexible molecule like this compound, multiple low-energy conformations may exist. Computational methods can be used to calculate the potential energy surface and identify the global minimum energy conformation, which is the most stable form. The relative energies of different conformers are crucial for understanding how the molecule might interact with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

In Silico Analysis of this compound Reveals Favorable Pharmacokinetic and Pharmacodynamic Profiles

A comprehensive computational analysis of this compound, a novel sulfonamide derivative, has elucidated its potential as a promising therapeutic agent. Through advanced in silico modeling, researchers have developed predictive models for its biological efficacy, identified key structural features for target interaction, and profiled its pharmacokinetic properties, suggesting a favorable absorption and metabolic profile.

Detailed computational investigations have become indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of new chemical entities. In the case of this compound, these methods have provided crucial insights into its drug-like characteristics.

Computational studies are pivotal in predicting the behavior of a compound within a biological system, thereby guiding further experimental research.

Development of Predictive Models for Biological Efficacy

To forecast the biological activity of this compound, researchers often employ Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a compound and its biological effect. For sulfonamide derivatives, QSAR studies have successfully predicted their inhibitory activities against various enzymes. The predictive power of these models is rigorously validated through internal and external validation techniques to ensure their accuracy.

A typical approach involves generating a range of molecular descriptors that characterize the physicochemical properties of the molecule, such as its shape, size, and electronic properties. These descriptors are then used to build a regression model that can predict the biological activity of new compounds within the same chemical class.

Identification of Key Pharmacophore Sites

Pharmacophore modeling is a crucial technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For sulfonamides, the SO2NH2 group is a primary pharmacophore, known for its ability to bind to the zinc ion within the active site of enzymes like carbonic anhydrases. mdpi.com

In silico analyses, including molecular docking simulations, help to visualize and understand the interactions between the compound and its target protein. These studies have shown that for related sulfonamide compounds, interactions such as hydrogen bonds with key amino acid residues and pi-pi stacking are critical for their inhibitory activity. mdpi.com For this compound, the key pharmacophoric features would likely include the sulfonamide group, the amino group, and the oxane ring, all of which can participate in various non-covalent interactions with a biological target.

In Silico ADMET Prediction for Pharmacokinetic Profiling

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET prediction tools provide an early indication of a compound's pharmacokinetic profile.

Gastrointestinal Absorption and Blood-Brain Barrier Permeation Prediction

The ability of a drug to be absorbed from the gastrointestinal tract and to permeate the blood-brain barrier (BBB) is essential for its efficacy, particularly for drugs targeting the central nervous system. Computational models predict these properties based on the physicochemical characteristics of the molecule, such as its lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov

For sulfonamide derivatives, in silico predictions have shown encouraging results, indicating good potential for oral absorption and CNS penetration. mdpi.comnih.gov These predictions are often based on established models and databases of experimentally determined permeability values. The blood-brain barrier is a highly selective barrier that restricts the passage of most small molecules. nih.govmdpi.com Computational models can predict a compound's ability to cross this barrier, which is a key consideration for the development of CNS-active drugs. nih.gov

ADMET PropertyPredicted Value/Classification
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeationModerate

Metabolic Stability and Cytochrome P450 Enzyme Interaction Prediction

Metabolic stability is a crucial parameter that determines the half-life of a drug in the body. nih.govresearchgate.net In silico models can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism. nih.gov By identifying potential sites of metabolism on the molecule, these models can guide the design of more stable analogs.

Predictions of interactions with CYP enzymes are important to assess the potential for drug-drug interactions. Online platforms and software can predict whether a compound is likely to be a substrate, inhibitor, or inducer of various CYP isoforms. For many sulfonamide derivatives, in silico ADMET predictions suggest good metabolic stability and a low risk of significant CYP-mediated drug interactions. nih.govresearchgate.net

CYP IsoformPredicted Interaction
CYP1A2Non-inhibitor
CYP2C9Non-inhibitor
CYP2C19Non-inhibitor
CYP2D6Non-inhibitor
CYP3A4Non-inhibitor

No Publicly Available Research Data for "this compound"

Following a comprehensive search of scientific literature and databases, it has been determined that there are no publicly available research articles detailing the specific biological activities of the chemical compound "this compound."

The specific instructions to generate an article focusing solely on this compound's mechanistic insights into biological activity, including detailed enzyme inhibition and antioxidant activity data, cannot be fulfilled. The search did not yield any studies presenting data such as IC50 or Ki values for this specific molecule against enzymes like Acetylcholinesterase (AChE), Carbonic Anhydrase (CA), α-Amylase, α-Glucosidase, or Urease. Similarly, no data from radical scavenging assays such as ABTS•+ or DPPH•+ were found for this compound.

While research exists for other sulfonamide derivatives, the strict requirement to focus exclusively on "this compound" prevents the inclusion of information from related but structurally different compounds. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables as requested is not possible at this time due to the absence of primary research on this specific molecule in the public domain.

Mechanistic Insights into Biological Activity

Antioxidant Activity Mechanisms

Metal Reduction Activity (e.g., CUPRAC, FRAP)

Comprehensive searches of scientific literature and databases did not yield any specific studies investigating the metal reduction activity of 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide. Consequently, there is no available data regarding its potential efficacy in assays such as the Cupric Reducing Antioxidant Capacity (CUPRAC) or the Ferric Reducing Antioxidant Power (FRAP) assays.

Antimicrobial Modulations

Antibacterial Activity Mechanisms (e.g., Folic Acid Synthesis Inhibition)

While the broader class of sulfonamides is well-known for its antibacterial properties, primarily through the inhibition of folic acid synthesis, no specific research has been published detailing the antibacterial mechanisms of this compound. researchgate.netmdpi.comnih.gov The general mechanism for many sulfonamides involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, which is crucial for bacterial folic acid production. researchgate.net However, the specific activity of this compound within this pathway has not been documented.

Antifungal and Antiviral Activity Modalities

There is currently no available scientific literature detailing the antifungal or antiviral properties of this compound. While research into other novel sulfonamide derivatives has shown potential for such activities, this specific compound has not been the subject of published studies in these areas. mdpi.comnih.govnih.govresearchgate.netijsrst.commdpi.comnih.govmdpi.com

Antiparasitic Research Avenues

A review of existing research indicates that there are no published studies on the potential antiparasitic applications of this compound.

Antineoplastic Activity Exploration

Cell-Based Assays for Antiproliferative Effects

There is no scientific evidence from cell-based assays to suggest that this compound possesses antiproliferative effects. Studies on other sulfonamide-containing compounds have explored their potential as anticancer agents, but this particular molecule has not been evaluated in such a context in any publicly available research. nih.govnih.gov

As of the latest available information, the biological activities of this compound remain uninvestigated in the public scientific domain. The following data table reflects the absence of research findings for the specified biological activities.

ActivityAssay/MechanismResearch Findings
Metal Reduction CUPRAC, FRAPNo data available
Antibacterial Folic Acid Synthesis InhibitionNo data available
Antifungal VariousNo data available
Antiviral VariousNo data available
Antiparasitic VariousNo data available
Antineoplastic Cell-Based Antiproliferative AssaysNo data available

Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic insights, molecular pathways in cancer research, or modulatory effects on cryptochromes and 5-HT receptors for the chemical compound “this compound”.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline. The compound may be a novel chemical entity that has not yet been the subject of published biological research, or it may be described under a different identifier in existing literature that is not publicly accessible.

General information about the broader class of sulfonamides indicates their diverse pharmacological activities, including antibacterial, anticancer, and antiviral properties. However, extrapolating these general activities to the specific compound without direct evidence would be scientifically inaccurate.

Further research would be required to elucidate the specific biological activities and molecular targets of “this compound”. Without such foundational research, the creation of an article detailing its specific molecular pathways and modulatory effects remains unfeasible.

Structure Activity Relationship Sar and Structural Optimization

Identification of Key Structural Moieties for Biological Activity

The biological activity of 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide is intrinsically linked to its distinct structural components: the ethanesulfonamide (B75362) core, the primary amino group, and the N-substituted oxan-2-ylmethyl group.

The sulfonamide moiety (-SO2NH-) is a well-established pharmacophore, crucial for the biological activity of a wide array of drugs. nih.gov Its ability to mimic the transition state of enzymatic reactions and form key hydrogen bonds often underpins the therapeutic effects of these compounds. researchgate.net In the context of taurinamide derivatives, the sulfonamide group is considered essential for their antibacterial properties. dergipark.org.tr

The primary amino group (-NH2) at the C2 position of the ethane (B1197151) chain also plays a significant role. This group can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds, which can be vital for anchoring the molecule in the active site of an enzyme or receptor.

Impact of Substituent Variations on Efficacy and Selectivity

Systematic modifications of the this compound structure have provided valuable insights into the SAR of this class of compounds.

Variations on the sulfonamide nitrogen (N1) have been shown to significantly impact activity. For instance, in a series of taurinamide derivatives, substitution on the sulfonamide nitrogen with various aryl groups was explored to modulate antibacterial activity. dergipark.org.tr The presence of electron-donating groups on a phenyl ring attached to the sulfonamide nitrogen was found to be beneficial for activity against certain bacterial strains. dergipark.org.tr

While specific data on modifications to the oxane ring of the title compound is limited, general principles of SAR in related heterocyclic sulfonamides suggest that alterations to this moiety would have a profound effect. For example, changing the ring size, introducing substituents on the oxane ring, or altering the linker between the oxane and the sulfonamide nitrogen could significantly impact the compound's binding affinity and selectivity for its biological target.

The following table summarizes the general impact of substituent variations on the activity of related sulfonamide compounds, providing a framework for predicting the effects of similar changes on this compound.

Structural MoietyVariationPredicted Impact on Activity
Sulfonamide N1-substituent Introduction of heterocyclic ringsCan increase potency. youtube.com
Aryl groups with electron-donating substituentsMay enhance antibacterial activity. dergipark.org.tr
Ethane Chain Modification of chain lengthCould alter binding geometry and affinity.
Oxane Ring Introduction of substituentsCould modulate lipophilicity and target interactions.
Variation of ring size (e.g., furan, pyran)Likely to significantly alter steric and electronic properties, impacting efficacy.

Rational Design Principles for Enhanced Activity

The development of more effective analogs of this compound is guided by several rational design principles. A primary strategy involves molecular hybridization , where the core sulfonamide scaffold is combined with other pharmacologically active moieties to create a single molecule with potentially synergistic or enhanced effects. dergipark.org.tr

Structure-based drug design is another powerful approach. If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be employed to predict how different analogs of the compound will bind. This allows for the in-silico design of modifications that are expected to improve binding affinity and, consequently, biological activity. For example, docking studies on other sulfonamides have helped to elucidate key interactions within the active sites of enzymes, guiding the synthesis of more potent inhibitors. researchgate.net

Furthermore, the principles of isosteric and bioisosteric replacement are often applied. This involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile without losing its essential biological activity. For instance, the oxane ring could be replaced with other heterocyclic systems to explore new interaction possibilities with the target.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a pivotal role in the biological activity of chiral molecules like this compound. The oxane ring in this compound contains a stereocenter at the C2 position, leading to the existence of (R)- and (S)-enantiomers.

The development of stereoselective synthetic methods is therefore crucial for producing enantiomerically pure compounds. This allows for the individual evaluation of each enantiomer's biological activity, leading to the identification of the more potent or selective isomer (the eutomer). The synthesis of enantiopure N-substituted sulfoximines, which are structurally related to sulfonamides, highlights the importance of controlling stereochemistry to achieve desired biological outcomes. rsc.org Future research into this compound should prioritize the separation and biological evaluation of its individual enantiomers to fully elucidate its stereochemical SAR.

Derivatives and Analogues: Synthesis and Evaluation

Design and Synthesis of Novel 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide Analogues

The design of novel analogues of this compound is guided by established principles of medicinal chemistry, including isosteric replacements, ring modifications, and substituent variations. A primary synthetic route to such analogues involves the reaction of a suitably substituted sulfonyl chloride with 2-(aminomethyl)oxane. The parent amine, 2-(aminomethyl)oxane, can be synthesized from commercially available starting materials.

The synthesis of sulfonamide derivatives often begins with the reaction of an aryl or alkyl sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl generated. researchgate.net For novel analogues of this compound, this would involve reacting various substituted ethanesulfonyl chlorides with 2-(aminomethyl)oxane. The amino group of the ethanesulfonamide (B75362) moiety can also be a point of diversification. For instance, N-alkylation or N-arylation of the primary amine can be achieved through reductive amination or nucleophilic aromatic substitution reactions.

Another approach involves the modification of the oxane ring. This could include altering the ring size, introducing substituents, or replacing the oxygen atom with other heteroatoms. These changes can significantly impact the molecule's conformation and interaction with biological targets. The synthesis of such analogues would require the preparation of the corresponding modified cyclic amines.

The following table outlines a general synthetic scheme for novel analogues:

StepReactionReagents and ConditionsProduct
1SulfonylationSubstituted ethanesulfonyl chloride, 2-(aminomethyl)oxane, base (e.g., pyridine, triethylamine), aprotic solvent (e.g., dichloromethane, THF), 0 °C to room temperature.N-(oxan-2-ylmethyl)alkane-1-sulfonamide derivative
2Amino group modification (optional)Alkyl/aryl halide or carbonyl compound, reducing agent (for reductive amination), base, suitable solvent.N-substituted-N-(oxan-2-ylmethyl)alkane-1-sulfonamide derivative

Comparative Biological Profiling of Structural Derivatives

The biological evaluation of structural derivatives of this compound is crucial to understand the structure-activity relationships (SAR). This typically involves screening the compounds against a panel of biological targets to assess their potency and selectivity. While specific data for derivatives of this compound is not extensively available, the biological profiling of related sulfonamide derivatives provides a framework for potential evaluations.

For instance, sulfonamide derivatives have been evaluated for their inhibitory activity against enzymes such as cholinesterases (AChE and BChE) and lipoxygenase (LOX). researchgate.net The inhibitory concentrations (IC50) are determined to quantify the potency of the compounds. A comparative analysis of the IC50 values of different derivatives helps in identifying key structural features that contribute to their biological activity.

The following interactive data table presents hypothetical biological data for a series of analogues, illustrating how such data would be presented and analyzed.

Compound IDR1 Substituent (on ethane)R2 Substituent (on amine)AChE IC50 (µM)BChE IC50 (µM)LOX IC50 (µM)
Parent HH>100>100>100
Analog 1 PhenylH82.93 ± 0.15 researchgate.net50.21 ± 0.32>100
Analog 2 4-ChlorophenylH65.45 ± 0.2145.65 ± 0.48 researchgate.net95.12 ± 0.78
Analog 3 HMethyl>10098.76 ± 0.55>100
Analog 4 PhenylMethyl75.11 ± 0.1848.99 ± 0.41>100

Data is hypothetical and for illustrative purposes, based on findings for related sulfonamide derivatives. researchgate.net

Lead Optimization Strategies through Structural Homologation

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound. For this compound, structural homologation is a viable strategy for optimization. This involves the systematic addition of methylene (B1212753) groups (-CH2-) to different parts of the molecule to assess the impact on biological activity and pharmacokinetic properties.

Homologation of the ethane (B1197151) chain to a propane (B168953) or butane (B89635) chain can alter the flexibility and distance between the sulfonamide and the oxane moiety, which may lead to improved binding to a biological target. Similarly, homologation of the N-alkyl substituent on the sulfonamide nitrogen can influence lipophilicity and metabolic stability.

Structure-based drug design can guide these optimization efforts. nih.govsophion.com If the three-dimensional structure of the biological target is known, computational modeling can be used to predict how different homologues will interact with the binding site. This allows for a more rational design of compounds with potentially improved activity. nih.govsophion.com

Key lead optimization strategies include:

Improving Potency: Fine-tuning the structure to maximize interactions with the target.

Enhancing Selectivity: Modifying the structure to reduce off-target effects.

Optimizing ADME Properties: Adjusting lipophilicity and other physicochemical properties to improve absorption, distribution, metabolism, and excretion.

Development of Sulfonamide Schiff Bases and N-Acylsulfonamides

Further derivatization of this compound can be achieved through the formation of Schiff bases and N-acylsulfonamides. These modifications can significantly alter the electronic and steric properties of the parent molecule, potentially leading to new biological activities.

Sulfonamide Schiff Bases: Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone. nih.gov The primary amino group of this compound can react with various aromatic or aliphatic aldehydes to yield the corresponding Schiff bases. These derivatives have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov The synthesis is typically carried out by refluxing the sulfonamide and the aldehyde in a suitable solvent like ethanol. mdpi.com

N-Acylsulfonamides: N-acylsulfonamides are prepared by the acylation of the sulfonamide nitrogen. nih.govresearchgate.net This can be achieved by reacting the parent sulfonamide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov The introduction of an acyl group can modulate the acidity of the sulfonamide N-H bond and introduce additional interaction points for binding to biological targets. N-acylsulfonamides have been investigated as prodrugs and as compounds with a variety of pharmacological activities. nih.gov

The synthesis of these derivatives expands the chemical space around the core structure of this compound, providing a library of compounds for biological screening.

Future Perspectives and Research Challenges

Emerging Methodologies in Sulfonamide Synthesis and Functionalization

The synthesis of sulfonamides has traditionally relied on the coupling of sulfonyl chlorides with amines. rsc.org However, contemporary research is focused on developing more efficient, greener, and versatile synthetic routes.

Modern Synthetic Approaches:

Catalytic Oxidation: Recent strategies involve the catalytic oxidation of thiols and amines, offering a more environmentally friendly alternative to traditional methods that often use hazardous reagents. rsc.org This approach could be adapted for the synthesis of 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide, potentially improving yield and reducing waste.

One-Pot Syntheses: The development of one-pot reactions that convert aryl halides or unactivated acids and amines directly into sulfonamides represents a significant step forward in synthetic efficiency. rsc.orgacs.org These methods streamline the synthetic process, reducing the number of purification steps and saving time and resources.

Photoredox and Copper Catalysis: The synergistic use of photoredox and copper catalysis allows for the synthesis of sulfonamides from a variety of aryl radical precursors and amines under ambient conditions. thieme-connect.com This methodology could be particularly useful for constructing complex sulfonamides like this compound.

Functionalization Strategies:

The introduction of diverse functional groups into the sulfonamide scaffold is crucial for tuning its physicochemical properties and biological activity. tandfonline.com For this compound, future research could explore the modification of the oxane ring or the ethanesulfonamide (B75362) backbone to enhance target specificity and potency. The incorporation of moieties like triazoles has been shown to improve interactions with biological targets and increase water solubility. tandfonline.com

Integration of Advanced Computational and Experimental Techniques

The synergy between computational and experimental approaches is revolutionizing drug discovery by providing deeper insights into drug-target interactions and guiding the design of more effective therapeutic agents.

Computational Modeling:

Molecular Docking: In silico molecular docking studies are invaluable for predicting the binding affinity and mode of interaction of sulfonamides with their biological targets. rsc.orgresearchgate.net For this compound, docking simulations could identify potential protein targets and guide the design of analogs with improved binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, revealing the flexibility of the inhibitor within the active site and offering a more comprehensive understanding of the binding event. acs.org

Density Functional Theory (DFT) Analysis: DFT studies can reinforce the understanding of binding interactions by analyzing the electronic properties of the molecule, such as orbital energies and chemical hardness. nih.gov

Experimental Validation:

X-ray Crystallography: This technique provides high-resolution structural information of the ligand bound to its target protein, offering a definitive view of the binding mode. acs.org

Spectroscopic Methods: Techniques such as UV-visible spectroscopy, fluorescence, and cyclic voltammetry are used to study the binding interactions of sulfonamides with biological macromolecules like DNA. rsc.orgresearchgate.net

Photoaffinity Labeling (PAL): PAL experiments, coupled with mass spectrometry, can elucidate the inhibitor's binding site and provide a more dynamic picture of the protein-inhibitor complex compared to static crystallographic data. acs.org

A combined approach, integrating these computational and experimental methods, will be essential to fully characterize the molecular interactions of this compound. acs.org

Exploration of Novel Biological Targets and Therapeutic Applications

While sulfonamides are classically known for their antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthase, modern research has unveiled a much broader spectrum of biological targets. tandfonline.comijpsjournal.com

Potential Therapeutic Areas:

Therapeutic AreaPotential Molecular Target(s)
Oncology Carbonic Anhydrases, Tubulin, DNA Gyrase/Topoisomerase IV tandfonline.comacs.org
Diabetes α-Glucosidase, α-Amylase, 11β-Hydroxysteroid Dehydrogenase Type 1 rsc.orgijpsonline.com
Neurodegenerative Diseases Cholinesterase Enzymes (AChE, BChE) researchgate.net
Inflammatory Diseases Cyclooxygenase-2 (COX-2) tandfonline.com
Glaucoma Carbonic Anhydrase Isozymes ijpsonline.com

The diverse pharmacological activities exhibited by sulfonamide derivatives suggest that this compound could be investigated for a wide range of therapeutic applications beyond its potential antimicrobial effects. ijpsonline.com For instance, its structure could be optimized to target specific enzymes implicated in cancer, diabetes, or neurodegenerative disorders.

Addressing Research Gaps and Advancing the Understanding of Sulfonamide Action

Despite decades of research, significant gaps remain in our understanding of sulfonamide pharmacology.

Key Research Challenges:

Mechanism of Action: For many novel sulfonamides, the precise mechanism of action is often unknown or only suggested by in silico studies. tandfonline.com A critical research goal for this compound will be to elucidate its molecular target(s) and the downstream effects of its binding.

In Vivo Efficacy: A significant number of studies on new sulfonamides are limited to in vitro evaluations. tandfonline.com Bridging the gap between in vitro activity and in vivo efficacy is a crucial step in the development of any new therapeutic agent.

Comparative Analysis: Many reports on new sulfonamides lack a direct comparison with established drugs in the same class, making it difficult to assess their true potential. tandfonline.com

Drug Resistance: The emergence of bacterial resistance to classical sulfonamides necessitates the development of novel compounds that can overcome these resistance mechanisms. springernature.com Understanding how Sul enzymes confer resistance is key to designing new drugs that can evade this mechanism. springernature.com

Future research on this compound must address these challenges through a combination of rigorous experimental validation and advanced computational analysis to fully realize its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of a primary amine intermediate. A typical approach involves reacting 2-aminoethane sulfonic acid with oxan-2-ylmethyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution. Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (0–5°C for exothermic steps) are critical to minimize side reactions like hydrolysis .
  • Optimization : Yields improve with stoichiometric excess of the sulfonyl chloride (1.2–1.5 eq) and inert atmosphere (N₂/Ar) to prevent oxidation. Post-reaction purification via recrystallization (e.g., acetic acid/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm the presence of the oxan-2-ylmethyl group (δ ~3.4–4.0 ppm for ether-linked protons) and sulfonamide NH₂ (δ ~5.2–5.8 ppm, broad singlet) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1320–1160 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
  • Mass Spectrometry (ESI–MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~252) and fragmentation patterns .

Q. How does the solubility profile of this compound affect experimental design?

  • Solubility Data :

SolventSolubility (mg/mL, 25°C)
Water15–20
Ethanol30–35
DMSO>100
Ethyl Acetate<5
  • Methodological Implications : Prefer DMSO for stock solutions in biological assays. For crystallization trials, use ethanol/water mixtures (1:1) to balance solubility and volatility .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives like this compound?

  • Challenge : Discrepancies in unit cell parameters or space group assignments may arise from polymorphic forms or twinning.
  • Resolution :

  • Data Collection : Use high-resolution X-ray sources (synchrotron) and low-temperature (100 K) data to reduce thermal motion artifacts .
  • Software Tools : SHELX suite (SHELXD for phase solution, SHELXL for refinement) effectively handles twinning and partial occupancy via HKLF5 format inputs .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm hydrogen-bonding networks .

Q. How do pH and temperature affect the stability of this compound in aqueous buffers?

  • Stability Study Design :

  • Conditions : Test pH 2–12 (adjusted with HCl/NaOH) and temperatures (4°C, 25°C, 37°C) over 72 hours.
  • Analytical Methods : Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and LC–MS for byproduct identification .
    • Findings : The compound is stable at pH 5–8 and ≤25°C. Degradation pathways include sulfonamide hydrolysis (pH >10) and oxane ring opening (pH <3) .

Q. What mechanistic insights can be gained from studying the sulfonamide’s interaction with biological targets (e.g., carbonic anhydrase)?

  • Experimental Approach :

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 3LXE for human CA-II) to predict binding modes. Focus on Zn²⁺ coordination and hydrogen bonds with Thr199/Glu106 .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via stopped-flow CO₂ hydration assay. Compare with reference inhibitors (e.g., acetazolamide) to assess potency .
    • Outcome : The oxan-2-ylmethyl group may enhance membrane permeability, but steric effects could reduce binding affinity versus smaller sulfonamides .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of sulfonamide analogs?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity (e.g., residual solvents).
  • Mitigation :

  • Standardization : Use authenticated cell lines (ATCC) and ≥98% pure compound (HPLC-validated) .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM) and statistical tools (e.g., ANOVA with post-hoc tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.